molecular formula C12H17ClO B8611708 1-Chloro-3-(4-isopropylphenoxy)propane

1-Chloro-3-(4-isopropylphenoxy)propane

Cat. No. B8611708
M. Wt: 212.71 g/mol
InChI Key: HVWIEPYYDGYOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(4-isopropylphenoxy)propane is a useful research compound. Its molecular formula is C12H17ClO and its molecular weight is 212.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-(4-isopropylphenoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(4-isopropylphenoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Chloro-3-(4-isopropylphenoxy)propane

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(3-chloropropoxy)-4-propan-2-ylbenzene

InChI

InChI=1S/C12H17ClO/c1-10(2)11-4-6-12(7-5-11)14-9-3-8-13/h4-7,10H,3,8-9H2,1-2H3

InChI Key

HVWIEPYYDGYOFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 27.4 g (0.2 mole) of p-isopropylphenol, 63 g (0.4 mole) of 1-bromo-3-chloropropane and 82.9 g (0.6 mole) of anhydrous potassium carbonate in 1 liter of acetone was heated at reflux for 24 hr. The reaction mixture was cooled, filtered and filtrate concentrated. The residue was dissolved in 200 ml of benzene and treated with potassium hydroxide pellets to remove excess starting phenol. The mixture was stirred in ambient temperature for 0.5 hr, filtered through Celite® and the filtrate concentrated to give 36.4 g (87% yield) of the title compound as an oil.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
87%

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